molecular formula C7H9BrN2O2 B3070882 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1006457-27-7

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3070882
CAS RN: 1006457-27-7
M. Wt: 233.06 g/mol
InChI Key: QOCXHKFQTVHNJS-UHFFFAOYSA-N
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Description

“4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative with the CAS Number: 1006457-27-7 . It has a molecular weight of 233.06 . The IUPAC name for this compound is 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid can be used as a starting material in the synthesis of these derivatives .

Preparation of Bioactive Compounds

Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can be used in the preparation of various bioactive compounds, including inhibitors .

Synthesis of Bipyrazoles

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important in the field of organic chemistry due to their potential applications in various areas.

Preparation of Industrially Crucial Chemicals

Pyrazole derivatives, which can be synthesized from 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid, have high synthetical versatility that allows the obtention of industrially crucial chemicals .

Synthesis of Pharmaceutically Active Compounds

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid can be used in the synthesis of various pharmaceutical compounds . This makes it an important compound in the field of medicinal chemistry.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a related compound, can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . It’s plausible that 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid could have similar applications.

properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXHKFQTVHNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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